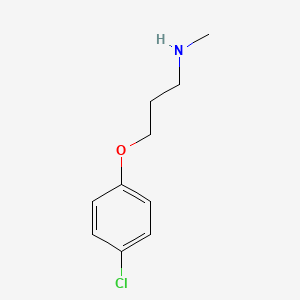

3-(4-clorofenoxi)-N-metilpropan-1-amina

Descripción general

Descripción

3-(4-chlorophenoxy)-N-methylpropan-1-amine is an organic compound that belongs to the class of phenoxyamines It is characterized by the presence of a chlorophenoxy group attached to a propan-1-amine backbone

Aplicaciones Científicas De Investigación

3-(4-chlorophenoxy)-N-methylpropan-1-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential use as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Biological Studies: The compound is used in studies related to its interaction with biological macromolecules, such as proteins and nucleic acids.

Industrial Applications: It serves as an intermediate in the synthesis of other chemical compounds, including agrochemicals and pharmaceuticals.

Análisis Bioquímico

Biochemical Properties

3-(4-chlorophenoxy)-N-methylpropan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to modulate the activity of certain neurotransmitter receptors in the central nervous system, which can affect nerve impulse transmission . Additionally, 3-(4-chlorophenoxy)-N-methylpropan-1-amine can interact with enzymes involved in metabolic pathways, altering their catalytic efficiency and substrate specificity . These interactions are crucial for understanding the compound’s potential therapeutic applications and its effects on cellular metabolism.

Cellular Effects

The effects of 3-(4-chlorophenoxy)-N-methylpropan-1-amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in neurotransmission and muscle contraction . By modulating the activity of neurotransmitter receptors, 3-(4-chlorophenoxy)-N-methylpropan-1-amine can alter the release and uptake of neurotransmitters, thereby affecting synaptic transmission and neuronal communication . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of 3-(4-chlorophenoxy)-N-methylpropan-1-amine involves several key interactions at the molecular level. It binds to specific neurotransmitter receptors in the central nervous system, inhibiting or activating their function . This binding can lead to changes in the conformation of the receptor, affecting its ability to interact with other signaling molecules . Additionally, 3-(4-chlorophenoxy)-N-methylpropan-1-amine can inhibit or activate enzymes involved in metabolic pathways, leading to alterations in the levels of metabolites and the overall metabolic flux . These molecular interactions are critical for understanding the compound’s pharmacological effects and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-chlorophenoxy)-N-methylpropan-1-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 3-(4-chlorophenoxy)-N-methylpropan-1-amine can degrade over time, leading to a decrease in its efficacy and potency . Additionally, prolonged exposure to this compound can result in changes in cellular metabolism and function, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of 3-(4-chlorophenoxy)-N-methylpropan-1-amine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate neurotransmitter activity without causing significant adverse effects . At higher doses, 3-(4-chlorophenoxy)-N-methylpropan-1-amine can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

3-(4-chlorophenoxy)-N-methylpropan-1-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence the activity of enzymes involved in neurotransmitter synthesis and degradation, leading to changes in the levels of neurotransmitters and other metabolites . Additionally, 3-(4-chlorophenoxy)-N-methylpropan-1-amine can affect the overall metabolic flux, altering the balance between anabolic and catabolic processes . Understanding these metabolic pathways is essential for elucidating the compound’s pharmacological effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 3-(4-chlorophenoxy)-N-methylpropan-1-amine within cells and tissues are critical for its biological activity . The compound can be transported across cell membranes via specific transporters and binding proteins, influencing its localization and accumulation within different cellular compartments . Additionally, 3-(4-chlorophenoxy)-N-methylpropan-1-amine can interact with various binding proteins, affecting its distribution and bioavailability . These transport and distribution mechanisms are important for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 3-(4-chlorophenoxy)-N-methylpropan-1-amine is crucial for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, via targeting signals and post-translational modifications . These localization mechanisms can influence the compound’s interactions with other biomolecules and its overall biological activity . Understanding the subcellular localization of 3-(4-chlorophenoxy)-N-methylpropan-1-amine is essential for elucidating its molecular mechanism of action and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenoxy)-N-methylpropan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 4-chlorophenol, which is reacted with epichlorohydrin to form 3-(4-chlorophenoxy)propan-1-ol.

Amination: The intermediate 3-(4-chlorophenoxy)propan-1-ol is then subjected to amination using methylamine under basic conditions to yield 3-(4-chlorophenoxy)-N-methylpropan-1-amine.

The reaction conditions for the amination step usually involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-(4-chlorophenoxy)-N-methylpropan-1-amine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to enhance the reaction rate and yield. Continuous flow reactors may also be employed to improve efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-chlorophenoxy)-N-methylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted phenoxyamines.

Mecanismo De Acción

The mechanism of action of 3-(4-chlorophenoxy)-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, leading to changes in cellular signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-chlorophenoxy)propan-1-amine

- 3-(4-chlorophenoxy)-N-ethylpropan-1-amine

- 3-(4-bromophenoxy)-N-methylpropan-1-amine

Uniqueness

3-(4-chlorophenoxy)-N-methylpropan-1-amine is unique due to its specific structural features, such as the presence of a chlorophenoxy group and a methylamine moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

3-(4-chlorophenoxy)-N-methylpropan-1-amine is a compound of significant interest in biochemical and pharmacological research due to its interactions with various biological systems. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry, supported by relevant data and case studies.

Chemical Structure and Properties

3-(4-chlorophenoxy)-N-methylpropan-1-amine features a chlorophenoxy group attached to a propanamine backbone. This unique structure contributes to its distinct biological properties, making it an attractive candidate for further research in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C11H16ClN |

| Molecular Weight | 201.71 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Interaction with Biological Macromolecules

The compound has been shown to interact with various biological macromolecules, including proteins and nucleic acids. Its modulation of neurotransmitter receptors, particularly in the central nervous system (CNS), highlights its potential role in neurological studies. Research indicates that it can influence neurotransmission pathways and muscle contraction mechanisms.

Cellular Effects

In vitro studies have demonstrated that 3-(4-chlorophenoxy)-N-methylpropan-1-amine affects cell signaling pathways. It has been noted for its ability to alter the activity of neurotransmitter receptors, which can lead to significant changes in cellular behavior and communication .

The compound's mechanism involves binding to specific receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing various signaling pathways within cells. This interaction is crucial for understanding its potential therapeutic effects .

Case Study: Neurotransmitter Modulation

A study investigating the effects of 3-(4-chlorophenoxy)-N-methylpropan-1-amine on dopamine levels in rat models showed promising results. The compound was found to increase dopamine concentrations in the striatum, suggesting potential applications in treating conditions like Parkinson's disease .

Medicinal Chemistry

The compound is under investigation for its potential use as a pharmacological agent targeting neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for developing treatments for conditions such as depression and anxiety disorders .

Industrial Applications

Beyond medicinal uses, 3-(4-chlorophenoxy)-N-methylpropan-1-amine serves as an intermediate in synthesizing agrochemicals and pharmaceuticals. Its unique chemical properties make it valuable in various industrial applications.

Comparison with Similar Compounds

To better understand the unique attributes of 3-(4-chlorophenoxy)-N-methylpropan-1-amine, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-chlorophenoxy)propan-1-amine | Similar phenoxy group | Moderate receptor modulation |

| 3-(4-bromophenoxy)-N-methylpropan-1-amine | Bromine substitution instead of chlorine | Enhanced receptor affinity |

| 3-(4-chlorophenoxy)-N-ethylpropan-1-amine | Ethyl group instead of methyl | Varying potency against targets |

Propiedades

IUPAC Name |

3-(4-chlorophenoxy)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMWCNCPSPAYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCOC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424701 | |

| Record name | 3-(4-Chlorophenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90945-06-5 | |

| Record name | 3-(4-Chlorophenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.